BenchChemオンラインストアへようこそ!

(s)-3-Amino-1-(3,5-dimethoxybenzyl) pyrrolidin-2-one hcl

Chiral resolution Enantiomeric purity Stereochemistry-dependent pharmacology

(S)-3-Amino-1-(3,5-dimethoxybenzyl)pyrrolidin-2-one hydrochloride is a chiral, non-racemic 3-aminopyrrolidin-2-one derivative bearing a symmetric 3,5-dimethoxybenzyl substituent at the N1 position. The compound is supplied as the hydrochloride salt (molecular formula C₁₃H₁₉ClN₂O₃, MW 286.75 g/mol) and is available from multiple reputable chemical vendors at purities of 95% or 98%.

Molecular Formula C13H19ClN2O3
Molecular Weight 286.75
CAS No. 2227107-80-2
Cat. No. B1654356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-3-Amino-1-(3,5-dimethoxybenzyl) pyrrolidin-2-one hcl
CAS2227107-80-2
Molecular FormulaC13H19ClN2O3
Molecular Weight286.75
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)CN2CCC(C2=O)N)OC.Cl
InChIInChI=1S/C13H18N2O3.ClH/c1-17-10-5-9(6-11(7-10)18-2)8-15-4-3-12(14)13(15)16;/h5-7,12H,3-4,8,14H2,1-2H3;1H/t12-;/m0./s1
InChIKeyIYTSIGGNQULNIF-YDALLXLXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Amino-1-(3,5-dimethoxybenzyl)pyrrolidin-2-one HCl (CAS 2227107-80-2): Chiral Pyrrolidinone Scaffold for Medicinal Chemistry Procurement


(S)-3-Amino-1-(3,5-dimethoxybenzyl)pyrrolidin-2-one hydrochloride is a chiral, non-racemic 3-aminopyrrolidin-2-one derivative bearing a symmetric 3,5-dimethoxybenzyl substituent at the N1 position [1]. The compound is supplied as the hydrochloride salt (molecular formula C₁₃H₁₉ClN₂O₃, MW 286.75 g/mol) and is available from multiple reputable chemical vendors at purities of 95% or 98% . Its pyrrolidin-2-one core is a recognized privileged scaffold in central nervous system drug discovery, particularly as a donepezil-inspired pharmacophore for acetylcholinesterase (AChE) inhibition [2]. The defined (S)-configuration at C3 introduces stereochemical control essential for target engagement, distinguishing this single enantiomer from its racemic or (R)-configured counterparts.

Why (S)-3-Amino-1-(3,5-dimethoxybenzyl)pyrrolidin-2-one HCl Cannot Be Replaced by Generic In-Class Analogs


In-class pyrrolidin-2-one derivatives cannot be freely interchanged because three structural variables independently affect pharmacological performance: (i) the absolute configuration at C3, (ii) the methoxy substitution pattern on the benzyl ring, and (iii) the salt form. The (S)-enantiomer may exhibit profoundly different target binding kinetics and off-target profiles compared to the (R)-enantiomer or racemate . The 3,5-dimethoxy substitution pattern establishes a unique electronic environment on the aromatic ring distinct from the 2,4-dimethoxy regioisomer (CAS 1951425-27-6), which can alter π-stacking interactions, metabolic stability, and CYP450-mediated oxidation susceptibility . Furthermore, the hydrochloride salt confers aqueous solubility and solid-state stability advantages over the free base, directly affecting formulation feasibility and reproducible bioassay performance . These orthogonal differentiation axes mean that seemingly minor structural alterations can produce non-linear changes in biological readouts, rendering generic substitution scientifically invalid without explicit head-to-head validation data.

(S)-3-Amino-1-(3,5-dimethoxybenzyl)pyrrolidin-2-one HCl: Quantitative Differentiation Evidence for Procurement Decisions


Stereochemical Identity: (S)- vs. (R)-Enantiomer and Racemate — Chiral Purity as a Determinant of Biological Reproducibility

The target compound is explicitly the (S)-enantiomer, with the stereocenter designated as (3S) in the IUPAC name (3S)-3-amino-1-[(3,5-dimethoxyphenyl)methyl]pyrrolidin-2-one;hydrochloride [1]. The InChI stereochemical layer (/t12-;/m0./s1) confirms the absolute configuration [1]. The (R)-enantiomer and racemic mixture carry distinct CAS numbers and are sold as separate products, reflecting the pharmaceutical convention that enantiomers are distinct chemical entities with potentially divergent biological activities . In the broader 3-aminopyrrolidine series, enantiomeric configuration has been shown to critically impact target binding: for example, (R)-3-aminopyrrolidine-derived CCR2b antagonists achieve IC₅₀ values of 3.2 nM in binding assays, whereas the (S)-series often shows reduced affinity [2]. Although direct target-specific IC₅₀ data for this exact compound are not publicly disclosed, the established principle of enantiomer-dependent pharmacology across the 3-aminopyrrolidine class mandates procurement of the specific (S)-enantiomer for any study requiring chirally defined structure-activity relationships.

Chiral resolution Enantiomeric purity Stereochemistry-dependent pharmacology Medicinal chemistry

3,5-Dimethoxybenzyl vs. 2,4-Dimethoxybenzyl Substitution: Regioisomeric Impact on Electronic Properties and Metabolic Stability

The 3,5-dimethoxy substitution pattern on the benzyl ring places electron-donating methoxy groups in a symmetric meta arrangement relative to the benzylic methylene, creating a distinct electronic environment compared to the 2,4-dimethoxy regioisomer (CAS 1951425-27-6) . In the 3,5-isomer, both methoxy groups are meta to the CH₂ linker, resulting in a resonance effect that deactivates the aromatic ring toward electrophilic oxidation at all positions, potentially enhancing metabolic stability relative to the 2,4-isomer where the ortho-methoxy group introduces steric and electronic asymmetry . Literature on related 3,5-dimethoxybenzyl-containing pharmacophores (e.g., donepezil analogs) demonstrates that 3,5-dimethoxy substitution on the aromatic head group is critical for maintaining AChE inhibitory potency, with IC₅₀ values in the lower micromolar range for optimized N-benzylated pyrrolidin-2-one derivatives [1]. The 3,5-dimethoxybenzyl group also serves as a photolabile protecting group in peptide synthesis, demonstrating unique photochemical reactivity not shared by the 2,4-isomer [2]. Though direct comparative metabolic stability data (e.g., human liver microsome t₁/₂) for this specific compound pair are not publicly available, the established SAR trends across N-benzylated pyrrolidinone anti-Alzheimer's series indicate that dimethoxy substitution pattern is a key driver of both potency and metabolic profile.

Structure-Activity Relationship (SAR) Metabolic stability CYP450 oxidation Regioisomer comparison

Hydrochloride Salt vs. Free Base: Solubility and Formulation Differentiation

The target compound is supplied as the hydrochloride salt (1:1 stoichiometry), as confirmed by its molecular formula C₁₃H₁₉ClN₂O₃ and InChI representation . The hydrochloride salt form is specifically noted by vendors to enhance water solubility compared to the free base, which directly impacts in vitro assay reproducibility and in vivo formulation feasibility [1]. While quantitative aqueous solubility values (e.g., µg/mL or µM at pH 7.4) are not publicly disclosed for this specific compound, the general principle that hydrochloride salts of 3-aminopyrrolidine derivatives exhibit substantially improved aqueous solubility relative to their free base forms is well established [2]. The free base form (C₁₃H₁₈N₂O₃, MW 250.29) is not commercially cataloged as a standalone product, making the HCl salt the standard procurement form. The salt form also influences solid-state stability, hygroscopicity, and compatibility with common laboratory solvents (DMSO, water, ethanol), all of which are critical for reproducible biological testing .

Aqueous solubility Salt form selection Bioassay reproducibility Formulation

Purity Specifications Across Vendors: 95% vs. 98% — Impact on Assay Reproducibility and Procurement Decision-Making

The compound is available at two distinct purity grades from different vendors: 95% (AKSci 6183EL, Fisher Scientific/eMolecules AB10063, CalpacLab AAB-AA01POH1) and 98% (Leyan product 1753817) . This 3-percentage-point purity differential may be significant for applications requiring precise stoichiometric control, such as fragment-based screening, X-ray co-crystallography, or quantitative NMR studies where impurities at the 2-5% level can generate artifacts [1]. The 95% grade is more widely stocked across global suppliers (USA-origin manufacturing per CalpacLab), while the 98% grade is offered by select vendors and may represent a recrystallized or chromatographically refined batch . For routine medicinal chemistry applications (library synthesis, initial biological screening), 95% purity is generally acceptable; for biophysical assays or crystallization trials, procurement of the 98% grade may reduce the risk of impurity-derived false positives.

Chemical purity Quality assurance Assay reproducibility Vendor comparison

Procurement-Relevant Application Scenarios for (S)-3-Amino-1-(3,5-dimethoxybenzyl)pyrrolidin-2-one HCl (CAS 2227107-80-2)


Chiral Building Block for Donepezil-Inspired Anti-Alzheimer's Agent Synthesis

The (S)-3-amino-pyrrolidin-2-one core with a 3,5-dimethoxybenzyl N-substituent maps directly onto the pharmacophoric elements of donepezil — the dimethoxyphenyl recognition motif and a basic nitrogen-containing heterocycle [1]. In the ACS Chemical Neuroscience study (2020), N-benzylated pyrrolidin-2-one derivatives demonstrated promising anti-Alzheimer's profiles in both in vivo behavioral studies and in vitro biochemical AChE inhibition assays [1]. The target compound provides the chiral 3-amino handle for further diversification (e.g., amide coupling, reductive amination, urea formation), enabling systematic SAR exploration around the donepezil scaffold. Its 3,5-dimethoxy (rather than 2,4-dimethoxy or 3,4-dimethoxy) substitution is specifically represented in the most potent derivative series described in this therapeutic context [1].

Stereochemically Defined Intermediate for Peptide Deformylase (PDF) Inhibitor Programs

1-Substituted pyrrolidin-2-ones are established as a novel class of peptide deformylase (PDF) inhibitors with antibiotic potential, as described in US Patent 7,705,037 (Novartis AG) [2]. The (S)-3-amino substituent on the pyrrolidinone ring serves as a vector for introducing diverse N-acyl or N-sulfonyl warhead groups that coordinate the catalytic Fe²⁺ ion in the PDF active site [2]. The defined (S)-stereochemistry at C3 is critical because the spatial orientation of the amino-derived metal-chelating group relative to the pyrrolidinone carbonyl determines inhibitor potency [2]. Procurement of this specific enantiomer (rather than the racemate) ensures the correct three-dimensional presentation of the chelating pharmacophore.

Fragment Library Expansion for Acetylcholinesterase Drug Discovery

Pyrrolidin-2-one derivatives bearing dimethoxybenzyl substituents have been computationally predicted and experimentally validated as acetylcholinesterase inhibitors with IC₅₀ values in the lower micromolar range [1][3]. The target compound, with its free primary amine at C3, represents a versatile fragment for library synthesis: it can be rapidly elaborated into diverse amide, sulfonamide, or urea derivatives for fragment-based screening campaigns. The 3,5-dimethoxybenzyl group contributes both to target binding affinity (via π-π stacking with aromatic residues in the AChE peripheral anionic site) and to favorable physicochemical properties (moderate lipophilicity, hydrogen-bond acceptor count = 4) as computed by PubChem [4].

Asymmetric Synthesis Auxiliary and Chiral Resolution Studies

The (S)-3-aminopyrrolidin-2-one framework serves as a chiral building block in asymmetric synthesis, as evidenced by the established patent literature on (S)-3-amino-1-substituted-pyrrolidines used for manufacturing antibacterial agents [5]. The hydrochloride salt form facilitates handling, weighing accuracy, and solubility in common reaction solvents (DMSO, DMF, water), making it preferable for synthetic methodology development. The 3,5-dimethoxybenzyl group can also function as a masked protecting group — 3,5-dimethoxybenzyl derivatives are quantitatively cleaved under photochemical conditions (UV irradiation at 254–300 nm), offering orthogonal deprotection strategies not available with unsubstituted benzyl or 2,4-dimethoxybenzyl analogs [6].

Quote Request

Request a Quote for (s)-3-Amino-1-(3,5-dimethoxybenzyl) pyrrolidin-2-one hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.